molecular formula C14H8Cl3F3N2O B2595033 (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine CAS No. 1796581-20-8

(Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine

Cat. No.: B2595033
CAS No.: 1796581-20-8
M. Wt: 383.58
InChI Key: YDRVRPYOMAQLFQ-UUYOSTAYSA-N
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Description

(Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine is a complex organic compound characterized by the presence of multiple halogen atoms and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 3,4-dichloroaniline in the presence of a base to form the corresponding imine. This imine is then reduced to the hydroxylamine derivative using a reducing agent such as sodium borohydride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.

    Reduction: The compound can be reduced to the corresponding amine.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications.

Mechanism of Action

The mechanism of action of (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-phenylethylidene}hydroxylamine
  • (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-chlorophenyl)ethylidene}hydroxylamine

Uniqueness

The uniqueness of (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine lies in its specific combination of halogen atoms and the hydroxylamine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

(NZ)-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-7(3-10(9)16)12(22-23)5-13-11(17)4-8(6-21-13)14(18,19)20/h1-4,6,23H,5H2/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRVRPYOMAQLFQ-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N\O)/CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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